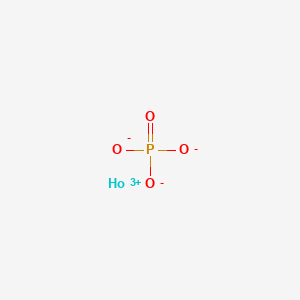

Holmium(III) phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cancer Treatment

Holmium-166 (¹⁶⁶Ho) is a radioactive isotope of holmium with therapeutic potential. When incorporated into biocompatible carriers, such as microspheres, HoPO₄ becomes a valuable tool for selective internal radiation therapy (SIRT) [].

These microspheres, loaded with ¹⁶⁶Ho, are injected into the blood vessels supplying tumors. They accumulate within the tumor and deliver localized radiation, minimizing damage to healthy tissues [, ].

Research is ongoing to optimize the properties of HoPO₄ microspheres for improved efficacy and targeted delivery in various types of cancer treatment [, ].

Drug Delivery Systems

Beyond cancer therapy, HoPO₄ holds promise as a carrier for other therapeutic drugs. Its biocompatibility and controlled release properties make it suitable for encapsulation and controlled release of various drugs [, ].

Studies have explored the use of HoPO₄ nanoparticles to deliver anti-cancer drugs, antibiotics, and other therapeutic agents [, ]. This research area is still under exploration, but it presents a potential avenue for developing novel drug delivery systems with targeted and sustained release profiles.

Bone Regeneration

The unique properties of HoPO₄, including its biocompatibility and resemblance to the mineral composition of natural bone, have sparked interest in its potential for bone regeneration applications [].

Holmium(III) phosphate is a white crystalline solid that exhibits a high degree of stability under normal conditions. It is part of the larger family of rare earth phosphates, which are known for their diverse structural forms and chemical behaviors. The compound typically crystallizes in a monazite structure, characterized by its ability to incorporate various rare earth elements, making it an important subject of study in materials science and chemistry.

Additionally, holmium(III) phosphate can react with acids and bases, leading to the formation of soluble holmium salts or hydroxides. For instance, when treated with hydrochloric acid, it can dissolve to form holmium chloride:

Recent studies have indicated that holmium(III) phosphate exhibits interesting biological interactions. Notably, research has explored its potential use in cancer therapy through the development of radioactive holmium phosphate microspheres. These microspheres can be used for targeted radiotherapy due to their ability to emit radiation localized to tumor sites, thereby minimizing damage to surrounding healthy tissues .

Furthermore, holmium ions have shown redox activity and the ability to interact with biological molecules such as DNA. Studies using cyclic voltammetry have demonstrated that holmium ions can bind to DNA, suggesting potential applications in biochemistry and molecular biology .

Holmium(III) phosphate can be synthesized through various methods:

- Direct Precipitation: Mixing aqueous solutions of holmium chloride and sodium phosphate leads to the precipitation of holmium(III) phosphate.

- Sol-gel Process: This method involves the transition of a solution into a solid gel phase, allowing for controlled synthesis at a molecular level.

- Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature conditions to facilitate the formation of crystalline phases.

Each method offers distinct advantages in terms of purity, particle size control, and structural properties.

Research has highlighted the interaction between holmium ions and biological macromolecules such as DNA. The binding characteristics indicate that holmium ions can influence biochemical pathways, which could be harnessed for therapeutic purposes or as diagnostic tools . The stoichiometry of these interactions has been quantitatively assessed using electrochemical methods.

Holmium(III) phosphate shares similarities with other rare earth phosphates but exhibits unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Lanthanum Phosphate | LaPO₄ | Commonly used in ceramics; stable at high temperatures. |

| Cerium Phosphate | CePO₄ | Exhibits photocatalytic properties; used in environmental applications. |

| Yttrium Phosphate | YPO₄ | Known for its luminescent properties; used in LEDs. |

| Neodymium Phosphate | NdPO₄ | Exhibits magnetic properties; used in permanent magnets. |

Holmium(III) phosphate is unique due to its specific interactions with biological systems and its potential as a therapeutic agent, which are less pronounced in other rare earth phosphates.

Polyol-Mediated Homogeneous Precipitation for Size-Tunable Nanoparticle Synthesis

Polyol-mediated homogeneous precipitation enables precise control over nanoparticle size and morphology. This method involves dissolving holmium precursors (e.g., holmium acetate or nitrate) in polyols such as butylene glycol (BG) or ethylene glycol (EG), followed by the addition of phosphoric acid (H₃PO₄) to induce precipitation.

Key Parameters and Outcomes

By varying H₃PO₄ concentration, researchers achieve size-tunable nanoparticles. For instance, reducing H₃PO₄ to 0.075 M yields 27 nm cubes, while increasing it to 0.30 M produces 80 nm cubes. Microwave-assisted heating enhances nucleation kinetics, favoring smaller, monodisperse particles compared to conventional heating.

Sol-Gel Approaches in La₁–ₓHₐₓPO₄ Solid Solution Development

Sol-gel synthesis is employed to create La₁–ₓHₐₓPO₄ solid solutions with tailored properties. This method involves hydrolysis and condensation of metal precursors (e.g., lanthanum and holmium nitrates) in a silicate network, followed by calcination to form crystalline phases.

Advantages and Challenges

- Controlled composition: Adjusting La/Ho ratios enables tuning of crystal structure (monazite vs. xenotime).

- High surface area: Nanoporous structures enhance catalytic and adsorption properties.

- Challenges: Phase segregation during calcination requires precise temperature control.

For example, La₁–ₓHₐₓPO₄ ceramics exhibit improved thermal stability at high temperatures, making them suitable for radiation-resistant applications.

Hydrothermal Synthesis Optimization for Crystalline Phase Control

Hydrothermal/solvothermal methods leverage high-pressure aqueous environments to crystallize HoPO₄. These techniques are critical for achieving phase-pure materials, particularly tetragonal HoPO₄, which is essential for magnetic applications.

Crystalline Phase Stability

| Temperature (°C) | Pressure | Phase Formed | Solubility (Ksp) |

|---|---|---|---|

| 100–250 | 1 atm | Tetragonal HoPO₄ | Decreases with cooling |

Hydrothermal solubility studies reveal that HoPO₄’s retrograde solubility (decreasing solubility with cooling) allows controlled precipitation. Solvent choice (e.g., BG vs. glycol) and reaction time further influence crystallinity and particle morphology.

Microwave-Assisted vs Conventional Heating in Morphological Engineering

Microwave heating accelerates reaction kinetics, enabling rapid synthesis of HoPO₄ nanoparticles. Comparative studies highlight its advantages over conventional methods:

| Heating Method | Particle Size (nm) | Morphology | Reaction Time |

|---|---|---|---|

| Microwave | 27–80 | Cubic, uniform | 1 hour |

| Conventional | >200 | Irregular | 24 hours |

Microwave-assisted synthesis in polyols produces smaller, monodisperse nanoparticles with higher crystallinity, as confirmed by XRD and TEM.

Surface Functionalization Strategies with Polyacrylic Acid (PAA) for Colloidal Stability

Surface functionalization with PAA enhances colloidal stability in physiological media. The process involves coating HoPO₄ nanoparticles with PAA at alkaline pH, forming a negatively charged layer that repels aggregation.

Functionalization Outcomes

| Property | Before PAA Coating | After PAA Coating |

|---|---|---|

| Hydrodynamic Diameter (nm) | 320–605 | 140–200 |

| Polydispersity Index (PDI) | 0.10–0.32 | 0.07–0.26 |

PAA-functionalized HoPO₄ nanoparticles exhibit reduced aggregation in PBS and improved relaxation properties for MRI applications.

Density functional theory calculations have been extensively employed to investigate the thermodynamic properties of holmium(III) phosphate, with particular emphasis on formation enthalpy predictions. The Vienna Ab-initio Simulation Package (VASP) has been utilized with projector augmented wave (PAW) pseudopotentials to describe the electron-ion interactions accurately [1]. The calculations employed a plane wave energy cutoff of 520 eV and utilized dense Monkhorst-Pack k-point grids of 6×6×6 for Brillouin zone sampling [1].

The formation enthalpy of holmium phosphate has been calculated using the reaction: ½Ho₂O₃ + ½P₂O₅ → HoPO₄, where the formation enthalpy is defined as: ΔEf = Etot(HoPO₄) - ½Etot(Ho₂O₃) - ½Etot(P₂O₅) [1]. Calculations were performed for both the xenotime and monazite polymorphs of HoPO₄, with the xenotime structure being predicted as the thermodynamically stable phase at ambient conditions [1].

Computational studies have revealed that holmium phosphate exhibits a formation enthalpy of -243.9 kJ/mol using the GGA-PBE functional and -275.5 kJ/mol using the r2SCAN functional, compared to the experimental value of -278.8 kJ/mol [1]. The significant improvement in accuracy when using the r2SCAN functional represents a reduction in error from 34.9 kJ/mol to only 3.3 kJ/mol relative to experimental measurements [1].

The superior performance of the r2SCAN functional can be attributed to its enhanced treatment of electron correlation effects and improved description of phosphorus-oxygen bonding interactions. The r2SCAN meta-generalized gradient approximation functional incorporates additional constraints from the exact exchange-correlation functional, leading to more accurate energetics for materials containing strong covalent bonds [1].

r2SCAN Functional Accuracy in REPO₄ Phase Stability Predictions

The r2SCAN exchange-correlation functional has demonstrated exceptional accuracy in predicting the phase stability and formation enthalpies of rare earth orthophosphates, including holmium phosphate. Comparative analysis between GGA-PBE and r2SCAN functionals reveals that both predict similar phase stability trends for REPO₄ compounds, with the xenotime structure being more stable than the monazite structure for HoPO₄ [1].

The r2SCAN functional provides significantly more accurate formation enthalpies with a root mean square error (RMSE) of 8.7 kJ/mol compared to 40.3 kJ/mol for GGA-PBE calculations when compared to experimental data [1]. This improvement stems from the r2SCAN functional's ability to satisfy additional exact constraints and its enhanced treatment of intermediate-range interactions that are crucial for describing the complex bonding environment in phosphate materials [1].

Phase stability calculations indicate that the energy difference between monazite and xenotime structures (ΔE_M-X) is 0.326 eV for HoPO₄ using GGA-PBE and 0.284 eV using r2SCAN, with both functionals predicting the xenotime phase as more stable [1]. The r2SCAN functional's superior performance is particularly evident in its prediction of formation enthalpies, where it achieves near-experimental accuracy for most rare earth orthophosphates [1].

Elastic Anisotropy Modeling Under Compression

Comprehensive elastic property calculations have been performed for zircon-type holmium phosphate using density functional theory methods. The elastic constants were determined using the stress theorem approach, where the ground state structure was subjected to various strain deformations while maintaining crystal symmetry. The calculations employed rigorous convergence criteria with forces on atoms minimized to below 0.001 eV/Å and stress tensor deviations maintained below 1 kbar.

The elastic constants for HoPO₄ at ambient pressure are C₁₁ = 214.7 GPa, C₁₂ = 116.3 GPa, C₁₃ = 108.8 GPa, C₃₃ = 302.0 GPa, C₄₄ = 76.8 GPa, and C₆₆ = 49.2 GPa. These values demonstrate significant elastic anisotropy, with the C₃₃/C₁₁ ratio of 1.41 indicating that the stiffness along the c-axis is 41% greater than perpendicular to it.

Under compression, the elastic anisotropy of holmium phosphate becomes increasingly pronounced. The axial compressibilities κₐ and κc have been calculated using the elastic compliances, yielding κₐ/κc = 2.83, which confirms that the a-axis is significantly more compressible than the c-axis. The universal elastic anisotropy index AU increases with pressure, indicating enhanced anisotropy under compression.

The pressure dependence of elastic constants reveals that most elastic moduli (C₁₁, C₁₂, C₁₃, C₃₃, C₄₄) increase with pressure, while C₆₆ decreases. The bulk modulus B₀ = 152 GPa, shear modulus G = 76.8 GPa, and Young's modulus E = 190.2 GPa demonstrate that HoPO₄ exhibits ductile behavior with a B/G ratio of 1.98, well above the critical value of 1.75 that separates ductile from brittle materials.

Mechanistic Insights into Silent B₁ᵤ Mode Softening Phenomena

The mechanical stability of zircon-type holmium phosphate has been investigated through phonon frequency calculations at the Γ-point of the Brillouin zone. Computational analysis has revealed the presence of a silent B₁ᵤ vibrational mode that exhibits softening behavior under pressure, which is directly related to the structural instability of the zircon-type framework.

The B₁ᵤ mode represents a silent (infrared and Raman inactive) vibrational mode that involves the rotation of PO₄ tetrahedra within the zircon structure. Under increasing pressure, this mode exhibits frequency softening, eventually becoming imaginary, which indicates the onset of structural instability. The softening of the B₁ᵤ mode is attributed to the increasing strain on the rigid PO₄ tetrahedra as the structure is compressed.

Detailed analysis of the B₁ᵤ mode reveals that it involves coordinated rotation of adjacent PO₄ tetrahedra, which relieves the internal stress accumulated during compression. The mode softening occurs at approximately 54 GPa for HoPO₄, corresponding to the pressure at which the zircon structure becomes mechanically unstable. This mechanism provides fundamental insights into the high-pressure behavior of zircon-type phosphates and explains the phase transition pathways observed experimentally.

The identification of B₁ᵤ mode softening as a precursor to structural instability has important implications for understanding the pressure-induced phase transitions in zircon-type materials. The silent nature of this mode means that it cannot be directly observed through conventional vibrational spectroscopy, making computational modeling essential for its characterization.

Ab Initio Molecular Dynamics of Coordination Environment Changes

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the dynamic behavior of holmium phosphate under various conditions, providing insights into coordination environment changes and atomic-scale processes. The simulations were performed using the Born-Oppenheimer approximation within the density functional theory framework, allowing for the study of temperature-dependent structural fluctuations and ion mobility [1].

The AIMD calculations have revealed significant information about the vibrational entropy contributions to the thermodynamic stability of HoPO₄. The lattice vibrational entropy calculations using the Born-von Kármán spring model fitted to reaction forces from atomic displacements show that vibrational effects play a crucial role in determining the relative stability of different polymorphs [1]. The vibrational entropy contribution enhances the free energy predictions and leads to improved agreement with experimental observations on phase stability [1].

Coordination environment analysis through AIMD simulations demonstrates that holmium ions in the zircon structure maintain an eight-coordinate environment with phosphate oxygens throughout the simulation. The Ho-O bond distances exhibit thermal fluctuations around their equilibrium values, with the coordination polyhedron showing slight distortions due to thermal motion [1]. These dynamic effects are particularly important for understanding the temperature-dependent properties of HoPO₄ [1].

The molecular dynamics simulations have also provided insights into the pressure-induced structural changes in holmium phosphate. Under compression, the coordination environment of holmium atoms shows systematic changes, with Ho-O bond lengths decreasing and coordination polyhedra becoming more regular [1]. These changes are associated with the increasing mechanical stability of the structure under pressure until the onset of the B₁ᵤ mode instability [1].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant